N-(4-nitrophenyl)aziridine-1-carboxamide
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Overview
Description
N-(4-nitrophenyl)aziridine-1-carboxamide is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a nitrophenyl group attached to the aziridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)aziridine-1-carboxamide typically involves the reaction of 4-nitroaniline with chloroacetyl chloride to form N-(4-nitrophenyl)chloroacetamide. This intermediate is then treated with a base, such as sodium hydroxide, to induce cyclization and form the aziridine ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrophenyl)aziridine-1-carboxamide undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different substituted products.
Substitution: The compound can undergo substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Nucleophilic Ring Opening: Common reagents include amines, alcohols, and thiols.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for the reduction of the nitro group.
Substitution: Various electrophiles can be used to substitute the nitro group under appropriate conditions.
Major Products Formed
Nucleophilic Ring Opening: Substituted amines, alcohols, and thiols.
Reduction: N-(4-aminophenyl)aziridine-1-carboxamide.
Substitution: Compounds with different functional groups replacing the nitro group.
Scientific Research Applications
N-(4-nitrophenyl)aziridine-1-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)aziridine-1-carboxamide involves the reactivity of the aziridine ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions that form various substituted products. The nitro group can also undergo reduction or substitution, further diversifying the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring structure and exhibit similar reactivity towards nucleophiles.
Uniqueness
N-(4-nitrophenyl)aziridine-1-carboxamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and a potential candidate for drug development .
Properties
CAS No. |
3647-22-1 |
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Molecular Formula |
C9H9N3O3 |
Molecular Weight |
207.19 g/mol |
IUPAC Name |
N-(4-nitrophenyl)aziridine-1-carboxamide |
InChI |
InChI=1S/C9H9N3O3/c13-9(11-5-6-11)10-7-1-3-8(4-2-7)12(14)15/h1-4H,5-6H2,(H,10,13) |
InChI Key |
DFLQWHHEKWANDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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